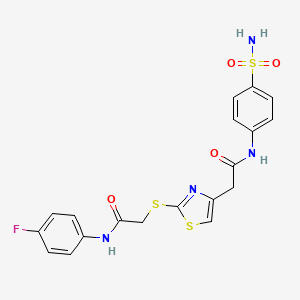

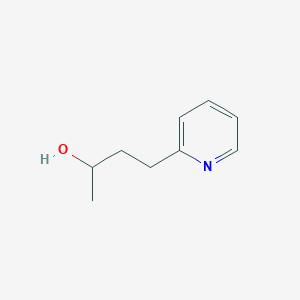

![molecular formula C17H23NO4 B2384500 N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamid CAS No. 923232-51-3](/img/structure/B2384500.png)

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide (DNMDA) is a novel compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. DNMDA belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. The unique spirocyclic structure of DNMDA makes it an attractive target for drug development as it has the potential to interact with multiple biological targets.

Wirkmechanismus

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide is not fully understood, but it is believed to interact with multiple biological targets. Studies have shown that N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been shown to inhibit the growth of fungi and viruses by disrupting their cell membranes. N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide has been shown to protect neurons from oxidative stress-induced damage, suggesting its potential as a neuroprotective agent.

Biochemical and Physiological Effects:

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in cell signaling pathways, leading to the inhibition of cancer cell growth. N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide has also been shown to inhibit the activity of fungal and viral enzymes, leading to the disruption of their cell membranes. In addition, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide has been shown to protect neurons from oxidative stress-induced damage, suggesting its potential as a neuroprotective agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide is its unique spirocyclic structure, which allows it to interact with multiple biological targets. This makes it a promising compound for drug development. However, one of the limitations of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide is its relatively low solubility in water, which can make it challenging to administer in vivo. Additionally, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Zukünftige Richtungen

There are several future directions for research on N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide. One area of research is the development of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide's potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide and its potential as a therapeutic agent in various diseases.

Synthesemethoden

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide involves a multistep process that starts with the reaction of 4-ethoxybenzoyl chloride with 1,4-dioxaspiro[4.4]nonane in the presence of a base. This reaction forms the intermediate 4-ethoxy-N-(1,4-dioxaspiro[4.4]nonan-2-yl)benzamide, which is then reacted with formaldehyde and hydrogen cyanide to yield N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide. The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide has been optimized to achieve high yields and purity, making it suitable for further research.

Wissenschaftliche Forschungsanwendungen

- Antibakterielle Eigenschaften: Forscher haben das antibakterielle Potenzial dieser Verbindung aufgrund ihrer einzigartigen spirozyklischen Struktur untersucht. Untersuchungen konzentrieren sich auf ihre Wirksamkeit gegen bestimmte Bakterienstämme und mögliche Wirkmechanismen .

- Immunsuppressive Aktivität: Der Spiro[4.4]nonan-Motiv der Verbindung hat aufgrund seiner immunsuppressiven Wirkung Aufmerksamkeit erregt. Studien zielen darauf ab, die Auswirkungen auf Immunantworten und potenzielle therapeutische Anwendungen zu verstehen .

- Polymerisationskatalysatoren: Das spirozyklische Gerüst dieser Verbindung wurde als Katalysator in Polymerisationsreaktionen untersucht. Forscher untersuchen seine Fähigkeit, Polymerisationsprozesse zu initiieren oder zu kontrollieren .

- Funktionelle Materialien: Wissenschaftler haben Derivate dieser Verbindung synthetisiert, um funktionelle Materialien wie Beschichtungen, Klebstoffe oder Sensoren zu erzeugen. Seine einzigartige Struktur trägt zu den Materialeigenschaften bei .

- Thermodynamische Daten: Forscher haben die thermophysikalischen Eigenschaften dieser Verbindung kritisch bewertet, darunter ihre Wärmekapazität, Enthalpie und ihr Phasenverhalten. Solche Daten sind für das Prozessdesign und die Sicherheitsbewertung unerlässlich .

- Phainanoid F-Analoga: Der 1,6-Dioxaspiro[4.4]nonan-Kern der Verbindung dient als Baustein für die Synthese von Naturstoffanaloga. Untersuchungen konzentrieren sich auf effiziente Wege, um diese Verbindungen für biologische Studien zugänglich zu machen .

- Geruchsstoffe und Aromen: Die spirozyklische Struktur der Verbindung trägt zu ihrem Geruchsprofil bei. Forscher untersuchen ihren Einsatz als Aromastoff oder Duftstoffkomponente .

- Pestizidforschung: Untersuchungen haben das Potenzial dieser Verbindung oder ihrer Derivate als Pestizide untersucht. Forscher bewerten ihre Wirksamkeit, Selektivität und Umweltbelastung .

Medizinische Chemie und Arzneimittelentwicklung

Materialwissenschaften und Polymerchemie

Thermophysikalische Eigenschaften

Naturstoffsynthese

Aroma- und Duftstoffchemie

Landwirtschaftliche Chemie

Eigenschaften

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-2-20-14-7-5-13(6-8-14)16(19)18-11-15-12-21-17(22-15)9-3-4-10-17/h5-8,15H,2-4,9-12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUIBHQGBFXISS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2384418.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B2384432.png)

![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2384437.png)

![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2384438.png)

![N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384440.png)